8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) Desmethyl R-(+)-SCH-23390, a selective D1 dopamine receptor antagonist and precursor for C11-PET imaging.

Brand Name: Vulcanchem
CAS No.: 106648-57-1
VCID: VC20771595
InChI: InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
SMILES: C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Molecular Formula: C16H16ClNO
Molecular Weight: 273.75 g/mol

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)

CAS No.: 106648-57-1

Cat. No.: VC20771595

Molecular Formula: C16H16ClNO

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) - 106648-57-1

Specification

Description Desmethyl R-(+)-SCH-23390, a selective D1 dopamine receptor antagonist and precursor for C11-PET imaging.

CAS No. 106648-57-1
Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
IUPAC Name (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Standard InChI InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
Standard InChI Key ZVKJSJAERRMBMR-CQSZACIVSA-N
Isomeric SMILES C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
SMILES C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3

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